Eriostemoic acid
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Overview
Description
Eriostemoic acid is a naturally occurring compound found in certain plant species
Preparation Methods
Eriostemoic acid can be synthesized through several steps starting from a 1,5-dioxaphenanthrenepropionic acid derivative. The synthetic route involves the conversion of this derivative into methyl eriostemate, followed by a series of reactions to yield this compound. The key steps include reduction with sodium borohydride and hydrolysis with alkali .
Chemical Reactions Analysis
Eriostemoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction with sodium borohydride is a common step in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Eriostemoic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of eriostemoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Eriostemoic acid is similar to other dihydrocinnamic acid derivatives, such as eriostoic acid. it has unique properties that distinguish it from these compounds. For example, its specific chemical structure and reactivity make it suitable for certain applications that other similar compounds may not be able to achieve .
Similar compounds include:
- Eriostoic acid
- Methyl eriostemate
- Other dihydrocinnamic acid derivatives
Properties
CAS No. |
26535-36-4 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(5-methoxy-2,2,8,8-tetramethylpyrano[2,3-h]chromen-6-yl)propanoic acid |
InChI |
InChI=1S/C20H24O5/c1-19(2)10-8-13-16(23-5)12(6-7-15(21)22)17-14(18(13)25-19)9-11-20(3,4)24-17/h8-11H,6-7H2,1-5H3,(H,21,22) |
InChI Key |
KSLHMLXPQDTMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C(=C2O1)CCC(=O)O)OC)C=CC(O3)(C)C)C |
Origin of Product |
United States |
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